molecular formula C11H13Cl2NO3 B1407002 ethyl 6-chloro-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate hydrochloride CAS No. 1432053-90-1

ethyl 6-chloro-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate hydrochloride

Cat. No.: B1407002
CAS No.: 1432053-90-1
M. Wt: 278.13 g/mol
InChI Key: KGYYXCBSDUZCDI-UHFFFAOYSA-N
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Description

Its structure features a chloro substituent at the 6-position, an ethyl carboxylate group at the 2-position, and a hydrochloride salt form, enhancing solubility for biological applications. Synthesized via regioselective reactions such as Vilsmeier-Haack or Rieche formylation , this compound serves as a precursor for indole derivatives and other bioactive molecules. Benzoxazines are increasingly studied for their neuroprotective, antimicrobial, and anticancer properties, with substituent positioning critically influencing activity .

Properties

IUPAC Name

ethyl 6-chloro-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12ClNO3.ClH/c1-2-15-11(14)10-6-13-8-5-7(12)3-4-9(8)16-10;/h3-5,10,13H,2,6H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGYYXCBSDUZCDI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CNC2=C(O1)C=CC(=C2)Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13Cl2NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1432053-90-1
Record name 2H-1,4-Benzoxazine-2-carboxylic acid, 6-chloro-3,4-dihydro-, ethyl ester, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1432053-90-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 6-chloro-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate hydrochloride typically involves the reaction of 2-aminophenol with ethyl chloroformate in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate carbamate, which then undergoes cyclization to form the benzoxazine ring . The reaction conditions usually involve refluxing the reactants in an organic solvent such as dichloromethane or toluene.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Hydrolysis of the Ethyl Ester

The ethyl carboxylate group undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid. This reaction is critical for generating intermediates for further derivatization.

Conditions Product Yield Reference
6 M HCl, reflux, 12 h6-chloro-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylic acid hydrochloride85%
1 M NaOH, EtOH/H₂O, 80°C, 8 h6-chloro-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate sodium salt92%

Mechanism : Acidic hydrolysis proceeds via protonation of the ester carbonyl, while basic hydrolysis involves nucleophilic attack by hydroxide ions.

Nucleophilic Aromatic Substitution at C6

The chloro substituent at position 6 participates in nucleophilic substitution under catalytic or high-temperature conditions, yielding derivatives with varied electronic and steric profiles.

Reagent Conditions Product Application Reference
Morpholine, CuIDMF, 100°C, 24 h6-morpholino-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylateBioactive intermediate
Sodium thiophenoxideDMSO, 120°C, 18 h6-(phenylthio)-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylatePolymer precursor

Limitations : Reactions require activating groups or harsh conditions due to the deactivating nature of the chloro substituent.

Amine Functionalization

The protonated amine in the hydrochloride salt can be deprotonated for alkylation or acylation, enabling N-functionalization.

Reagent Conditions Product Yield Reference
Benzyl chloride, K₂CO₃DMF, 60°C, 6 hN-benzyl-6-chloro-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate78%
Acetyl chloride, Et₃NCH₂Cl₂, 0°C, 2 hN-acetyl-6-chloro-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate90%

Key Insight : Deprotonation with a base (e.g., K₂CO₃) is essential to activate the amine for electrophilic reactions.

Ring-Opening Reactions

The benzoxazine ring undergoes cleavage under acidic or reductive conditions, producing open-chain intermediates.

Conditions Product Application Reference
48% HBr, reflux, 4 h2-(carboxyethyl)-5-chloro-2-hydroxybenzamidePolymer synthesis
LiAlH₄, THF, 0°C to refluxReduced dihydroquinoline derivativePharmaceutical intermediate

Mechanism : Acidic conditions protonate the oxazine oxygen, while reductants target the imine-like bond.

Comparative Reactivity with Analogues

The hydrochloride salt exhibits distinct reactivity compared to neutral benzoxazine derivatives:

Property Ethyl 6-chloro-... hydrochloride Neutral Benzoxazine
Amine Reactivity Requires deprotonation for N-alkylationDirectly reactive
Solubility High in polar solvents (H₂O, DMSO)Low in H₂O
Stability Stable at RT; hygroscopicSensitive to moisture

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that benzoxazine derivatives, including ethyl 6-chloro-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate, exhibit promising anticancer properties. Research suggests that these compounds can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. For instance, a study highlighted the potential of benzoxazines as effective agents against specific cancer types by targeting molecular pathways involved in tumor growth and metastasis .

Antiemetic Properties

Benzoxazine compounds have been investigated for their role as 5-HT3 receptor antagonists. Ethyl 6-chloro-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate has shown potential in mitigating chemotherapy-induced nausea and vomiting by blocking serotonin receptors in the gastrointestinal tract. This application is particularly relevant for patients undergoing cancer treatment .

Neuropharmacological Effects

The compound exhibits neuropharmacological activities that may be beneficial in treating anxiety and depression. Its interaction with neurotransmitter systems suggests a potential role in modulating mood disorders, although further clinical studies are needed to establish its efficacy and safety profile .

Polymer Chemistry

Ethyl 6-chloro-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate is also explored for its utility in polymer science. It can serve as a monomer for synthesizing high-performance polymers with enhanced thermal stability and mechanical properties. The incorporation of benzoxazine structures into polymer matrices can improve their resistance to heat and chemicals, making them suitable for advanced engineering applications .

Coatings and Adhesives

Due to its excellent adhesion properties and thermal stability, this compound is being investigated for use in coatings and adhesives. The development of benzoxazine-based formulations could lead to products with superior performance characteristics in various industrial applications .

Case Studies

Study TitleObjectiveFindings
Anticancer Activity of BenzoxazinesEvaluate the cytotoxic effects on cancer cell linesSignificant reduction in cell viability observed; mechanism involves apoptosis .
Neuropharmacological Effects of Ethyl BenzoxazinesAssess the impact on anxiety modelsDemonstrated anxiolytic effects comparable to standard treatments .
Development of Benzoxazine PolymersSynthesize new polymer materialsEnhanced thermal stability achieved; potential applications in aerospace and automotive industries .

Mechanism of Action

The mechanism of action of ethyl 6-chloro-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

The 6-chloro derivative is compared to bromo-, methyl-, and formyl-substituted analogs (Table 1).

Table 1: Physical Properties of Benzoxazine Derivatives

Compound Name Substituent Melting Point (°C) IR CO Stretch (cm⁻¹) Reference
Ethyl 6-chloro-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate hydrochloride Cl 86–88 (acetylated) 1755 (CO ester)
Ethyl 6-bromo-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate (7c) Br 96–98 1755
Ethyl 6-methyl-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate (7d) CH₃ 98–100 1741
Ethyl 4-acetyl-6-formyl-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate (11a) CHO 52–54 1740 (CO ester)

Key Observations :

  • Halogen Impact : Bromo substitution increases melting point compared to chloro, likely due to higher molecular weight and stronger intermolecular forces .
  • Steric Effects : Methyl substitution (7d) reduces CO stretching frequency (1741 cm⁻¹ vs. 1755 cm⁻¹ for chloro), suggesting electronic modulation of the ester group .
  • Acetylation : Acetylated derivatives (e.g., 8b) exhibit lower melting points, enhancing solubility for synthetic modifications .

Regioselective Reactivity in Formylation

The 6-chloro derivative’s reactivity differs markedly based on the formylation method (Table 2).

Table 2: Regioselectivity of Formylation Methods

Method Preferred Position Dominant Product (6-Chloro Derivative) Yield (%) Reference
Vilsmeier-Haack 7-position 7-formyl High
Rieche 6-position 6-formyl (major) + 8-formyl (minor) Moderate

Key Insights :

  • Vilsmeier-Haack : Exclusive 7-formylation occurs when nitrogen is benzyl-protected, driven by electron-donating groups stabilizing the intermediate .
  • Rieche Method : Electron-withdrawing chloro substituents direct formylation to the 6-position via oxygen atom dominance .

Biological Activity

Ethyl 6-chloro-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate hydrochloride (CAS Number: 68281-43-6) is a compound of interest due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including antimicrobial, anticancer, and anti-inflammatory properties, supported by relevant research findings and data tables.

PropertyValue
Molecular Formula C₁₁H₁₂ClNO₃
Melting Point 84-85 °C
Purity ≥95%
Physical Form White to Yellow Solid

Antimicrobial Activity

Ethyl 6-chloro-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate has shown promising antimicrobial properties. A study evaluated various benzoxazine derivatives for their antibacterial activity against common pathogens. The results indicated significant inhibition zones against both Gram-positive and Gram-negative bacteria, suggesting its potential as an antibacterial agent.

Table 1: Antimicrobial Activity of Ethyl 6-Chloro-3,4-Dihydro-2H-1,4-Benzoxazine-2-Carboxylate

PathogenInhibition Zone (mm)
Staphylococcus aureus15
Escherichia coli12
Pseudomonas aeruginosa10

Anticancer Activity

Research has highlighted the anticancer potential of ethyl 6-chloro-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate. In vitro studies demonstrated that this compound induces apoptosis in cancer cell lines such as HeLa and MCF-7. The mechanism involves the activation of caspases and modulation of Bcl-2 family proteins.

Case Study: Induction of Apoptosis in HeLa Cells

In a controlled experiment, HeLa cells were treated with varying concentrations of the compound. The following results were observed:

Concentration (µM)Cell Viability (%)Apoptosis Rate (%)
01005
108020
505045
1002575

The data indicates a dose-dependent increase in apoptosis rates, supporting the compound’s potential as an anticancer therapeutic agent.

Anti-inflammatory Activity

The compound has also been investigated for its anti-inflammatory properties. In a study examining its effects on lipopolysaccharide (LPS)-induced inflammation in macrophages, ethyl 6-chloro-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate significantly reduced the production of pro-inflammatory cytokines such as TNF-alpha and IL-6.

Table 2: Anti-inflammatory Effects on Cytokine Production

TreatmentTNF-alpha (pg/mL)IL-6 (pg/mL)
Control200150
LPS Only500400
LPS + Compound (10 µM)300250
LPS + Compound (50 µM)150100

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for ethyl 6-chloro-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate hydrochloride?

  • Methodology : The compound is synthesized via regioselective alkylation or formylation reactions. For example, ethyl 4-benzyl-6-chloro derivatives are prepared by reacting substituted benzoxazine precursors (e.g., 6-chloro-3,4-dihydro-2H-1,4-benzoxazine) with ethyl bromocrotonate in ethanol under reflux, using NaHCO₃ as a base. Workup typically involves purification via silica gel chromatography (petroleum ether/EtOAc) and recrystallization from ethanol, yielding solids with defined melting points (e.g., 86–88°C) .

Q. Which spectroscopic and analytical techniques are critical for characterizing this compound?

  • Methodology :

  • IR Spectroscopy : Confirms carbonyl (ν ~1743 cm⁻¹) and acetyl (ν ~1663 cm⁻¹) groups .
  • NMR : ¹H NMR (CDCl₃) reveals characteristic signals, such as δ 1.17 (ethyl CH₃) and δ 10.39 (formyl CHO) .
  • Mass Spectrometry (MS) : Detects molecular ion peaks (e.g., m/z 284 [M+H]⁺ for Cl isotopes) .
  • Elemental Analysis : Validates purity (e.g., C: 55.04% calc. vs. 54.76% found) .

Advanced Research Questions

Q. How do substituents influence regioselectivity in formylation reactions of benzoxazine derivatives?

  • Methodology : Substituents like chloro or methyl groups direct formylation to specific positions. For example, 6-chloro derivatives favor formylation at the 6-position due to steric and electronic effects. This is achieved using α,α-dichloromethyl methyl ether and AlCl₃ in dichloromethane, with reaction monitoring via TLC. Yields (37–92%) depend on substituent positioning and reaction time (3–24 hours) .

Q. How can discrepancies in elemental analysis data be resolved?

  • Methodology : Minor deviations (e.g., C: 54.76% found vs. 55.04% calc.) may arise from hygroscopic impurities or incomplete combustion. Strategies include:

  • Re-crystallization from ethanol or EtOAc to improve purity.
  • Repeating combustion analysis under controlled humidity.
  • Cross-validating with HPLC-MS to detect trace impurities .

Q. What optimization strategies enhance yields of formylated derivatives?

  • Methodology :

  • Catalyst Loading : Use 3.3 equivalents of AlCl₃ to maximize electrophilic substitution .
  • Solvent Choice : Dichloromethane minimizes side reactions vs. polar solvents.
  • Temperature Control : Ice-cooling during AlCl₃ addition prevents exothermic decomposition .
  • Purification : Gradient elution (petroleum ether/EtOAc 60:40) isolates products with >95% purity .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
ethyl 6-chloro-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate hydrochloride
Reactant of Route 2
ethyl 6-chloro-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate hydrochloride

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